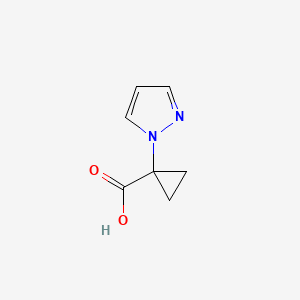

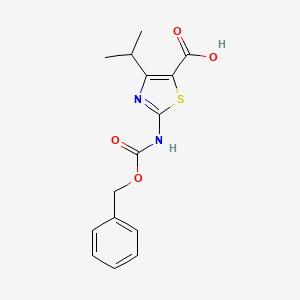

![molecular formula C26H24N2O5 B2375924 methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate CAS No. 438481-62-0](/img/structure/B2375924.png)

methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate” is a chemical compound with the molecular weight of 450.4 g/mol . It is related to Alrestatin, a compound that has been developed as an aldose reductase inhibitor for the treatment of secondary complications in diabetes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, compounds were synthesized from 1,8-naphthalimide bearing benzoic acid chloride and amino pyridine in a single step reaction with fair yield .Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that the crystal structure of a similar compound, methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, is monoclinic, with a space group of P21/n . The unit cell parameters are a = 8.0909(6) Å, b = 24.4463(18) Å, c = 12.6980(10) Å, β = 96.6020(10)° .Scientific Research Applications

Chemosensor Systems

The compound is used in the development of new chemosensor systems of the benzo-[de]isoquinoline-1,3-dione series . These systems are highly effective fluorescent chemosensors for various cations . The compound’s derivatives exhibit high chemosensor selectivity in the determination of anions .

Synthesis of Derivatives

The compound is used in the synthesis of new derivatives of the benzo [de]isoquinoline-1,3-dione system . The derivatives are synthesized by the reaction of 2-benzyl-6-bromobenzo [de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Analgesic Properties

The compound and its analogs modified in the benzene moiety of the molecule have been found to have analgesic properties . Modification of the benzene moiety of the molecule can be used as a method for enhancing the analgesic properties of the class of compounds studied .

Anti-inflammatory Effects

Some of the compound’s derivatives have shown weak anti-inflammatory effects . These effects were observed in pharmacological tests carried out on the model of a carrageenan edema .

Salt Formation

The compound is used in the study of salt formation . It has been proven that salt formation first passes through the cyclic sulfamide group and only then through the 4-hydroxyl group, and is always accompanied by a significant conformational rearrangement of the molecule .

Solubility Studies

The compound is used in the study of solubility and its relationship with biological effect . A comparative analysis of the analgesic activity of the initial esters and their mono- and diammonium salts showed that the common belief about a direct relationship between the solubility of a substance and the level of its biological effect is not always true .

properties

IUPAC Name |

methyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-33-26(32)18-11-4-5-14-21(18)27-22(29)15-3-2-6-16-28-24(30)19-12-7-9-17-10-8-13-20(23(17)19)25(28)31/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZGFWJFPYCQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N-(prop-2-yn-1-yl)cyclopropanamine](/img/structure/B2375841.png)

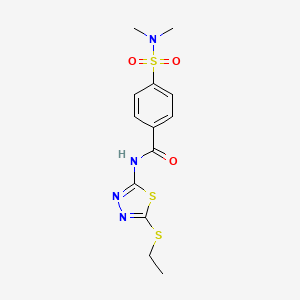

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)

![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)

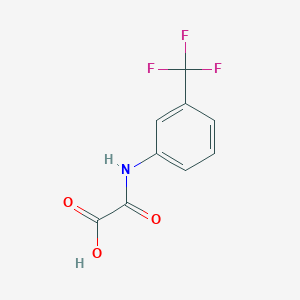

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2375850.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)

![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)

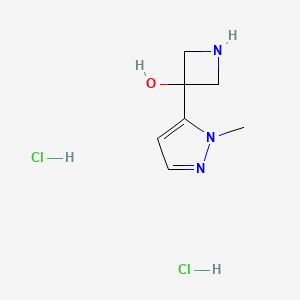

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)